Product packaging for Benzene, [(1E)-4-bromo-1-butenyl]-(Cat. No.:CAS No. 7515-41-5)

Benzene, [(1E)-4-bromo-1-butenyl]-

Cat. No.: B2611824
CAS No.: 7515-41-5
M. Wt: 211.102
InChI Key: YENIUOKSTSIUOR-XBXARRHUSA-N
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Description

Contextualization of Bromoalkenylbenzenes as Key Intermediates

Bromoalkenylbenzenes, including Benzene (B151609), [(1E)-4-bromo-1-butenyl]-, are recognized as key intermediates in organic synthesis due to their participation in a wide array of powerful carbon-carbon bond-forming reactions. nih.gov The presence of a vinyl bromide moiety provides a reactive handle for palladium-catalyzed cross-coupling reactions, which are a cornerstone of modern molecular construction. wikipedia.org

These compounds are effectively electrophilic partners in reactions such as the Suzuki-Miyaura, Negishi, Sonogashira, and Stille couplings. wikipedia.orgwikipedia.orgresearchgate.net In these transformations, the bromine atom is substituted by various organic groups (aryl, alkenyl, alkynyl, alkyl) from an organometallic nucleophile. This versatility allows chemists to forge new bonds with high precision, making bromoalkenylbenzenes essential for synthesizing complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. wikipedia.orgnih.gov For instance, (E)-bromostilbene, a related bromoalkenylbenzene, is a common substrate in Suzuki reactions to form tri- and tetra-substituted alkenes. scielo.br The utility of these intermediates is underscored by their role in the synthesis of biologically active natural products and their derivatives. nih.govwikipedia.org

Historical Development of Synthetic Approaches to Stereodefined Alkenyl Halides

The ability to synthesize alkenyl halides with a specific and high-purity stereochemistry (i.e., E or Z) is crucial for their use in synthesis. The methods to achieve this have evolved significantly over decades, moving from classical reactions with limited control to highly sophisticated modern catalytic processes.

Historically, one of the primary methods for creating alkenyl halides was the halogenation and hydrohalogenation of alkynes . The addition of halogens like Br₂ across an alkyne typically proceeds through a bridged halonium ion, leading to an anti-addition and forming a trans-dihaloalkene. masterorganicchemistry.comyoutube.com While useful, stopping the reaction after a single addition can be challenging. youtube.com Similarly, the addition of hydrogen halides (H-X) can yield alkenyl halides, but controlling both regioselectivity and stereoselectivity often requires specific conditions or reagents.

Later developments provided more refined control. The Julia olefination and its modified versions emerged as a powerful tool for creating alkenes. Recent optimizations of this reaction, using α-halomethyl sulfones and various aldehydes, have enabled the stereoselective synthesis of Z-alkenyl halides in high yields. organic-chemistry.orgnih.gov

A significant leap in stereocontrol came with the advent of boron-based methods . The haloboration of terminal alkynes, for example, using B-bromo-9-borabicyclo[3.3.1]nonane (B-Br-9-BBN), proceeds via a cis-addition of the bromo-boryl group across the triple bond. Subsequent treatment can yield a stereodefined alkenyl bromide. researchgate.net

More recently, transition metal-catalyzed methods have offered unparalleled efficiency and selectivity. Catalytic cross-metathesis, employing advanced halo-substituted molybdenum or ruthenium alkylidene catalysts, has been shown to produce acyclic 1,2-disubstituted Z-alkenyl halides with exceptional stereoselectivity from simple starting materials. nih.gov These modern techniques represent the state-of-the-art, providing reliable access to stereodefined building blocks like Benzene, [(1E)-4-bromo-1-butenyl]-. nih.gov

Table 2: Comparison of Selected Synthetic Methods for Stereodefined Alkenyl Halides

Method Typical Reagents General Stereoselectivity Key Advantages Key Limitations
Alkyne Halogenation Alkyne, X₂ (e.g., Br₂) (1 equiv.) Anti-addition (E-product) masterorganicchemistry.com Simple reagents Risk of double addition; side reactions. youtube.com
Julia-Kocienski Olefination Aldehyde, α-halomethyl sulfone, Base (e.g., LiHMDS) High Z-selectivity organic-chemistry.orgnih.gov Good yields, high stereocontrol for Z isomers Requires multi-step synthesis of sulfone precursor. organic-chemistry.org
Haloboration-Protonolysis Terminal Alkyne, Haloborane (e.g., B-Br-9-BBN), then Acid cis-addition leads to specific isomers researchgate.net High stereoselectivity and regioselectivity Reagents can be specialized; scope may be limited.

| Catalytic Cross-Metathesis | Olefin, Dihaloethene, Mo or Ru catalyst | High Z-selectivity nih.gov | High efficiency, excellent stereocontrol, functional group tolerance | Catalyst can be complex and sensitive. |

Significance of the (1E)-Configuration in Directed Chemical Transformations

The (1E)- or trans-configuration of the double bond in Benzene, [(1E)-4-bromo-1-butenyl]- is not a trivial detail; it is a critical element that directs the stereochemical outcome of subsequent reactions. The primary significance lies in the stereospecific nature of many palladium-catalyzed cross-coupling reactions. nih.gov

In processes like the Suzuki-Miyaura and Negishi couplings, the configuration of the starting alkenyl halide is typically retained in the final product. wikipedia.orgwikipedia.org This means that a reaction starting with a pure (1E)-alkenyl bromide will yield a pure (E)-alkene product. nih.gov This preservation of geometry is fundamental in total synthesis, where the three-dimensional structure of a molecule dictates its biological function. An incorrect isomer can be inactive or even have detrimental effects.

The ability to use a stereochemically pure building block like Benzene, [(1E)-4-bromo-1-butenyl]- eliminates the need for difficult and often low-yielding separation of stereoisomers later in a synthetic sequence. This makes the entire process more efficient and atom-economical. The development of stereospecific reactions, where the chirality and geometry of the reactants are faithfully transferred to the products, is a major goal in modern synthesis, and compounds with defined stereocenters and configurations are essential to this paradigm. nih.govrsc.org

Table 3: Stereochemical Outcome in Key Cross-Coupling Reactions of Alkenyl Halides

Reaction Name Typical Coupling Partners Common Catalyst System General Stereochemical Outcome
Suzuki-Miyaura Coupling Alkenyl Halide + Organoboron Reagent Pd(0) complex (e.g., Pd(PPh₃)₄) + Base wikipedia.orgorganic-chemistry.org Retention of double bond configuration wikipedia.org
Negishi Coupling Alkenyl Halide + Organozinc Reagent Pd(0) or Ni(0) complex wikipedia.org Retention of double bond configuration nih.gov
Sonogashira Coupling Alkenyl Halide + Terminal Alkyne Pd(0) complex + Cu(I) salt + Base wikipedia.orgorganic-chemistry.org Retention of double bond configuration wikipedia.org

| Stille Coupling | Alkenyl Halide + Organotin Reagent | Pd(0) complex | Retention of double bond configuration |

Current Research Landscape and Fundamental Challenges in the Utilization of the Compound

Despite the utility of Benzene, [(1E)-4-bromo-1-butenyl]- and related compounds, challenges in their synthesis and application persist, defining the current research landscape.

A fundamental challenge lies in the synthesis of the compound itself. While numerous methods exist, achieving exceptionally high (e.g., >98%) stereoselectivity for the desired (E)-isomer, especially on a large scale, can be difficult and costly. nih.govnih.gov The development of more robust, scalable, and highly stereoselective synthetic methods remains an active area of research. nih.govnih.gov

In its utilization , a primary hurdle in cross-coupling reactions is the potential for unwanted side reactions. For substrates with alkyl chains, β-hydride elimination can compete with the desired reductive elimination step in the catalytic cycle, leading to undesired byproducts and reduced yields. nih.govnih.gov Much research is focused on developing new phosphine (B1218219) ligands and catalyst systems that promote the desired reaction pathway over β-hydride elimination. For example, bulky, electron-rich ligands have been found to facilitate reductive elimination. nih.govnih.gov

Furthermore, the scope and functional group tolerance of coupling reactions are under continuous investigation. wikipedia.org While modern catalysts are remarkably tolerant, certain functional groups can still poison the catalyst or participate in side reactions, necessitating the use of protecting groups or limiting the application of the method. nih.gov The high cost and potential toxicity of palladium catalysts also drive research into more sustainable alternatives, with nickel- and copper-based systems showing increasing promise. wikipedia.orgnih.gov

Current research efforts are therefore directed toward:

Designing new, highly active, and selective catalysts for both the synthesis of stereodefined alkenyl halides and their subsequent cross-coupling. nih.govrsc.org

Expanding the substrate scope to include more complex and functionally diverse coupling partners. nih.gov

Elucidating the intricate mechanisms of these reactions to enable rational catalyst design and overcome persistent challenges like competing side reactions. rsc.orgprinceton.edu

Table 4: Mentioned Chemical Compounds

Compound Name Role/Context
Benzene, [(1E)-4-bromo-1-butenyl]- Subject of the article, synthetic intermediate
(E)-bromostilbene Related bromoalkenylbenzene used in Suzuki reactions scielo.br
α-halomethyl sulfones Reagents in Julia olefination for alkenyl halide synthesis organic-chemistry.orgnih.gov
B-bromo-9-borabicyclo[3.3.1]nonane (B-Br-9-BBN) Reagent for alkyne haloboration researchgate.net
Palladium(II) acetate Common palladium precatalyst rsc.org
Triphenylphosphine (B44618) (PPh₃) Common ligand for palladium catalysts scielo.br
CPhos A biaryldialkylphosphine ligand designed to suppress β-hydride elimination nih.gov
LiHMDS (Lithium bis(trimethylsilyl)amide) A strong, non-nucleophilic base used in organic synthesis organic-chemistry.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11Br B2611824 Benzene, [(1E)-4-bromo-1-butenyl]- CAS No. 7515-41-5

Properties

IUPAC Name

[(E)-4-bromobut-1-enyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Br/c11-9-5-4-8-10-6-2-1-3-7-10/h1-4,6-8H,5,9H2/b8-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YENIUOKSTSIUOR-XBXARRHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701346690
Record name [(1E)-4-bromo-1-butenyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701346690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7515-41-5
Record name [(1E)-4-bromo-1-butenyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701346690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Benzene, 1e 4 Bromo 1 Butenyl

Stereoselective and Stereospecific Approaches to the (1E)-Butenyl Moiety

The creation of the (1E)-butenyl group, where the substituents around the double bond are in a specific trans arrangement, is a critical step. Several established and sophisticated methods are employed to control this stereochemical outcome.

Wittig and Horner-Wadsworth-Emmons Olefination Strategies for (E)-Alkene Formation

The Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction, are cornerstone methods for forming carbon-carbon double bonds (olefins). lumenlearning.comumass.edulibretexts.orgmasterorganicchemistry.com Both reactions involve the coupling of a carbonyl compound (an aldehyde or ketone) with a phosphorus-stabilized carbanion.

The Wittig reaction utilizes a phosphonium (B103445) ylide, which is a neutral molecule with adjacent positive and negative charges. umass.edumasterorganicchemistry.com The reaction proceeds through a betaine (B1666868) intermediate to form an oxaphosphetane, a four-membered ring containing both oxygen and phosphorus. This ring then decomposes to yield the desired alkene and a phosphine (B1218219) oxide byproduct. lumenlearning.com The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide. Stabilized ylides, which have an electron-withdrawing group attached to the carbanion, generally favor the formation of (E)-alkenes.

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that typically provides excellent (E)-selectivity. wikipedia.orgorganic-chemistry.orgslideshare.net This method employs a phosphonate (B1237965) carbanion, which is more nucleophilic and less basic than the corresponding phosphonium ylide. wikipedia.org The reaction mechanism involves the nucleophilic addition of the phosphonate carbanion to an aldehyde, forming an intermediate that eliminates a water-soluble phosphate (B84403) ester, simplifying product purification. organic-chemistry.orgnrochemistry.com The steric hindrance in the transition state generally favors the anti-periplanar arrangement of the substituents, leading to the preferential formation of the (E)-alkene. organic-chemistry.org Aromatic aldehydes, in particular, almost exclusively yield (E)-alkenes in HWE reactions. wikipedia.org

Table 1: Comparison of Wittig and HWE Reactions for (E)-Alkene Synthesis

FeatureWittig ReactionHorner-Wadsworth-Emmons (HWE) Reaction
Reagent Phosphonium ylidePhosphonate carbanion
(E)/(Z) Selectivity Variable, depends on ylide stabilization and reaction conditionsGenerally high (E)-selectivity, especially with stabilized phosphonates and aromatic aldehydes. wikipedia.org
Reactivity Less nucleophilic ylideMore nucleophilic carbanion. wikipedia.org
Byproduct Triphenylphosphine (B44618) oxide (often difficult to remove)Water-soluble phosphate ester (easily removed by aqueous extraction). wikipedia.org
Key Advantage Broad applicabilityHigh (E)-selectivity and easier purification. wikipedia.orgorganic-chemistry.org

Palladium-Catalyzed Cross-Coupling Reactions for Alkenyl Halide Formation

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Several of these reactions are particularly well-suited for the synthesis of alkenyl halides.

The Suzuki-Miyaura coupling is a versatile reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organohalide. libretexts.orgyoutube.comnih.govmdpi.com To synthesize an alkenyl halide, this reaction can be adapted to couple a vinylboronic acid with an aryl halide or vice versa. The reaction is known for its mild conditions and tolerance of a wide range of functional groups. youtube.commdpi.com The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the organohalide, followed by transmetalation with the organoboron compound and subsequent reductive elimination to yield the final product and regenerate the catalyst. libretexts.org

The Heck reaction couples an unsaturated halide (or triflate) with an alkene in the presence of a base and a palladium catalyst. organic-chemistry.orgthieme-connect.delibretexts.org This reaction is highly effective for creating substituted alkenes and typically exhibits excellent trans selectivity. organic-chemistry.orgthieme-connect.de The mechanism involves the oxidative addition of the palladium catalyst to the halide, followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.org The intramolecular version of the Heck reaction is particularly powerful for constructing cyclic and heterocyclic systems. chim.it

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orgnrochemistry.comlibretexts.org It typically employs a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgnrochemistry.com While primarily used for synthesizing alkynes, modifications of this reaction can be used to prepare alkenyl halides. The reaction is valued for its mild conditions, often proceeding at room temperature. wikipedia.orgnrochemistry.com Copper-free versions of the Sonogashira coupling have also been developed to avoid the formation of alkyne homocoupling byproducts. libretexts.org

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions for Alkenyl Halide Synthesis

ReactionCoupling PartnersKey Features
Suzuki-Miyaura Coupling Organoboron compound + OrganohalideMild conditions, high functional group tolerance, stereospecific. libretexts.orgyoutube.commdpi.com
Heck Reaction Unsaturated halide + AlkeneExcellent for forming substituted alkenes, typically high (E)-selectivity. organic-chemistry.orgthieme-connect.de
Sonogashira Coupling Terminal alkyne + Aryl/Vinyl halideMild reaction conditions, often uses a copper co-catalyst. wikipedia.orgorganic-chemistry.orgnrochemistry.com

Chemo- and Regioselective Bromination Techniques

Introducing a bromine atom at a specific position within the butenyl side chain requires careful control of the reaction conditions to achieve the desired chemo- and regioselectivity.

For the synthesis of Benzene (B151609), [(1E)-4-bromo-1-butenyl]-, the bromine atom needs to be placed at the terminal position of the butenyl chain. One common strategy involves the use of a starting material that already contains a hydroxyl group at the desired position, which can then be converted to a bromide.

Alternatively, direct bromination of an alkene can be achieved using various reagents. Free-radical halogenation of alkanes can lead to the substitution of a hydrogen atom with a halogen, but this method often lacks selectivity. libretexts.org A more controlled approach for introducing bromine at the allylic position (the carbon atom adjacent to a double bond) is the use of N-bromosuccinimide (NBS) in the presence of light or a radical initiator.

In cases where a terminal alkyne is a precursor, hydrobromination can be employed. The addition of hydrogen bromide (HBr) across the triple bond can be controlled to yield the desired vinyl bromide.

Green Chemistry Principles in the Synthesis of Bromoalkenyl Aromatics

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of bromoalkenyl aromatics.

Solvent-Free Reaction Systems and Alternative Media Approaches ("on water" catalysis)

A significant focus of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. rsc.orgchemrxiv.org

Solvent-free reactions are conducted without a solvent, which can lead to higher reaction rates, improved yields, and easier product isolation. Microwave-assisted organic synthesis is one technique that often allows for solvent-free conditions, significantly reducing reaction times. nih.gov

"On water" catalysis is a fascinating phenomenon where reactions are accelerated when performed with immiscible organic reactants in the presence of water. nih.govacs.org This approach is particularly attractive as water is an environmentally benign solvent. The exact mechanism of "on water" catalysis is still under investigation but is thought to involve the hydrophobic effect and the unique properties of the water-organic interface. This technique has been successfully applied to various C-C bond-forming reactions, including some cross-coupling reactions. nih.govacs.orgbioengineer.org

Development of Earth-Abundant and Recyclable Catalytic Systems

Many traditional cross-coupling reactions rely on precious metal catalysts like palladium. rsc.orgchemrxiv.org While highly effective, the cost and limited availability of these metals are significant drawbacks. rsc.orgchemrxiv.org

Earth-abundant metal catalysts , such as those based on iron, copper, nickel, and cobalt, are being actively investigated as more sustainable alternatives to palladium. rsc.orgoaepublish.com These metals are more abundant and less expensive. Significant progress has been made in developing catalytic systems based on these metals for various cross-coupling reactions. oaepublish.com

Divergent Synthetic Routes from Readily Available Precursors

The creation of the target molecule, Benzene, [(1E)-4-bromo-1-butenyl]-, relies on strategic bond formations. The following sections detail two effective approaches that commence with simple, commercially accessible starting materials.

Strategies Involving Benzylic and Allylic Halogenation and Subsequent Olefination

A powerful and convergent approach to Benzene, [(1E)-4-bromo-1-butenyl]- involves the reaction of an organophosphorus reagent with an aldehyde, a class of reactions broadly known as olefination. The Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are cornerstone methods in this category, prized for their reliability in forming carbon-carbon double bonds. wikipedia.orgudel.edustackexchange.comyoutube.com

A logical retrosynthetic analysis of the target molecule suggests a disconnection at the double bond, pointing to benzaldehyde (B42025) and a four-carbon fragment containing a terminal bromide and a phosphorus ylide or phosphonate ester. This strategy hinges on the initial preparation of a suitable phosphonium salt or phosphonate ester derived from a halogenated precursor.

Wittig Reaction Approach:

The synthesis can commence with the preparation of (3-bromopropyl)triphenylphosphonium bromide. This is typically achieved through the SN2 reaction of triphenylphosphine with 1,3-dibromopropane. The resulting phosphonium salt is then deprotonated with a strong base, such as n-butyllithium, to generate the corresponding phosphorus ylide. vaia.com This highly reactive intermediate is then reacted in situ with benzaldehyde. The ylide attacks the carbonyl carbon of the aldehyde, leading to the formation of a betaine intermediate, which subsequently collapses to form the desired alkene and triphenylphosphine oxide. stackexchange.comumass.edu While effective, the Wittig reaction can sometimes yield a mixture of (E) and (Z) isomers. stackexchange.com

Horner-Wadsworth-Emmons (HWE) Reaction for Enhanced Stereoselectivity:

To favor the formation of the desired (E)-isomer, the Horner-Wadsworth-Emmons (HWE) reaction presents a superior alternative. wikipedia.orgalfa-chemistry.comorganic-chemistry.org This method utilizes a phosphonate ester, which can be synthesized via the Michaelis-Arbuzov reaction between a trialkyl phosphite (B83602) and 1,3-dibromopropane. The resulting diethyl (3-bromopropyl)phosphonate is then deprotonated using a base like sodium hydride to form a stabilized carbanion. This carbanion subsequently reacts with benzaldehyde. The HWE reaction generally provides excellent (E)-selectivity due to the thermodynamic control in the elimination of the phosphate byproduct. wikipedia.orgorganic-chemistry.org

Reaction StepReagents and ConditionsProductYield (%)Reference
Phosphonium Salt FormationTriphenylphosphine, 1,3-dibromopropane, Toluene, reflux(3-bromopropyl)triphenylphosphonium bromideHigh vaia.com
Ylide Generation & Wittig Reaction(3-bromopropyl)triphenylphosphonium bromide, n-BuLi, THF; then BenzaldehydeBenzene, [(1E/Z)-4-bromo-1-butenyl]-Mixture of isomers stackexchange.com
Phosphonate Ester SynthesisTriethyl phosphite, 1,3-dibromopropane, heatDiethyl (3-bromopropyl)phosphonateGood alfa-chemistry.com
HWE OlefinationDiethyl (3-bromopropyl)phosphonate, NaH, THF; then BenzaldehydeBenzene, [(1E)-4-bromo-1-butenyl]-High (E)-selectivity wikipedia.orgorganic-chemistry.org

Sequential Functionalization of Aryl-Substituted Butenes

An alternative strategy involves the manipulation of a pre-formed C4-phenyl backbone. This approach can begin with commercially available aryl-substituted butenes or butynes, which are then subjected to a series of functionalization reactions to install the required bromine atom and establish the correct double bond geometry.

From 4-Phenyl-1-butyne:

A viable route starts with 4-phenyl-1-butyne. The terminal alkyne can undergo a hydrobromination reaction. To achieve the desired anti-Markovnikov addition of hydrogen bromide to the terminal alkyne, which places the bromine atom at the C4 position, radical conditions are employed. This is typically achieved by using HBr in the presence of a radical initiator like peroxides (ROOR). nih.govconicet.gov.ar This reaction proceeds via a radical mechanism, where the bromine radical adds to the least substituted carbon of the alkyne, leading to the formation of a more stable vinylic radical. Subsequent hydrogen abstraction yields the desired bromoalkene. The resulting 1-bromo-4-phenyl-1-butyne can then be selectively reduced to the (E)-alkene. This reduction can be accomplished using methods such as dissolving metal reduction (e.g., sodium in liquid ammonia) or through catalytic hydrogenation with a Lindlar catalyst, which typically favors the formation of the (Z)-alkene, thus requiring careful selection of the reduction conditions to obtain the desired (E)-isomer.

From 4-Phenyl-1-butene (B1585249):

Starting from 4-phenyl-1-butene, a sequence of reactions can also lead to the target compound. One approach involves the anti-Markovnikov hydrobromination of the alkene. Similar to the alkyne case, this is carried out using HBr in the presence of peroxides to yield 1-bromo-4-phenylbutane. Subsequent benzylic bromination using a reagent like N-bromosuccinimide (NBS) under radical conditions (e.g., with AIBN or light) would introduce a bromine at the benzylic position. However, this would lead to a dibrominated species, which would then require a selective elimination to form the desired internal double bond, a process that can be challenging to control.

A more direct approach from 4-phenyl-1-butene would be allylic bromination. Using NBS in the presence of a radical initiator can introduce a bromine atom at the allylic position (C3) to form 3-bromo-4-phenyl-1-butene. Subsequent isomerization and functional group manipulation would be required to move the bromine to the terminal position and establish the (E)-double bond, making this a less direct route.

Starting MaterialReaction SequenceKey ReagentsIntermediate/ProductKey FeaturesReference
4-Phenyl-1-butyne1. Anti-Markovnikov Hydrobromination 2. Partial Reduction1. HBr, ROOR 2. Na/NH₃ or specific catalyst1. Benzene, (4-bromo-1-butynyl)- 2. Benzene, [(1E)-4-bromo-1-butenyl]-Controlled regioselectivity of bromination. Stereoselective reduction is crucial. nih.govconicet.gov.ar
4-Phenyl-1-butene1. Anti-Markovnikov Hydrobromination 2. Benzylic Bromination 3. Elimination1. HBr, ROOR 2. NBS, AIBN 3. Base1. 1-Bromo-4-phenylbutane 2. 1,X-Dibromo-4-phenylbutane 3. Benzene, [(1E)-4-bromo-1-butenyl]-Multi-step process with potential for side products and regioselectivity issues. wikipedia.org

Elucidation of Reactivity and Mechanistic Pathways of Benzene, 1e 4 Bromo 1 Butenyl

Investigations into Electrophilic and Nucleophilic Reactions at the Alkene Moiety

The carbon-carbon double bond in Benzene (B151609), [(1E)-4-bromo-1-butenyl]- is a site of significant chemical reactivity, susceptible to both electrophilic and nucleophilic attacks.

Addition Reactions to the (1E)-Butenyl Double Bond (e.g., Hydrohalogenation, Halogenation)

The alkene functional group readily undergoes electrophilic addition reactions. For instance, in hydrohalogenation, the double bond acts as a nucleophile, attacking the hydrogen of a hydrogen halide. This follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already has more hydrogen atoms, leading to the formation of a more stable secondary carbocation adjacent to the phenyl group. The subsequent attack by the halide ion on the carbocation completes the addition.

Similarly, halogenation proceeds via the formation of a cyclic halonium ion intermediate, which is then opened by the attack of a halide ion. The stereochemistry of this reaction is typically anti-addition.

Table 1: Electrophilic Addition Reactions

Reactant Reagent Product Mechanism
Benzene, [(1E)-4-bromo-1-butenyl]- HBr Benzene, [1,4-dibromo-1-butenyl]- Electrophilic Addition
Benzene, [(1E)-4-bromo-1-butenyl]- Br₂ Benzene, [1,2,4-tribromo-1-butenyl]- Electrophilic Addition

Cycloaddition Chemistry Involving the Olefinic System

The olefinic system of Benzene, [(1E)-4-bromo-1-butenyl]- can participate in cycloaddition reactions, such as the Diels-Alder reaction. In this [4+2] cycloaddition, the butenyl moiety can act as a dienophile, reacting with a conjugated diene to form a six-membered ring. The stereospecificity of the Diels-Alder reaction is a key feature, with the stereochemistry of the reactants being retained in the product.

Transformation Studies of the Bromo Functionality

The bromine atom at the C4 position is a good leaving group, making this site prone to various transformations, including nucleophilic substitutions and eliminations.

Nucleophilic Substitution Reactions (SN1, SN2, SN1', SN2')

The primary alkyl halide structure of Benzene, [(1E)-4-bromo-1-butenyl]- suggests that it can undergo nucleophilic substitution reactions. youtube.com The specific mechanism, whether SN1 or SN2, is influenced by the reaction conditions, such as the nature of the nucleophile, the solvent, and the temperature. youtube.comyoutube.comyoutube.comyoutube.com

A strong, unhindered nucleophile in a polar aprotic solvent would favor an SN2 reaction, involving a backside attack and inversion of stereochemistry. youtube.comyoutube.com Conversely, a weak nucleophile in a polar protic solvent could promote an SN1 reaction, which proceeds through a primary carbocation intermediate. youtube.comyoutube.com However, primary carbocations are generally unstable, and rearrangements might occur.

Allylic substitution pathways (SN1' and SN2') are also possible due to the presence of the double bond. In an SN1' reaction, the leaving group departs to form an allylic carbocation, which has resonance structures, allowing the nucleophile to attack at either the alpha or gamma position. The SN2' reaction involves a concerted attack of the nucleophile at the gamma position, with the simultaneous departure of the leaving group from the alpha position.

Elimination Reactions Leading to Conjugated Systems

Elimination reactions, primarily E2, can occur when Benzene, [(1E)-4-bromo-1-butenyl]- is treated with a strong, sterically hindered base. youtube.com The base abstracts a proton from the carbon adjacent to the carbon bearing the bromine, leading to the formation of a new double bond and the expulsion of the bromide ion. This results in the formation of a conjugated diene system, specifically Benzene, (1,3-butadienyl)-. The formation of the conjugated system is a strong driving force for this reaction.

Organometallic Transformations (e.g., Grignard, Organolithium Reagent Formation)

The bromo functionality can be converted into an organometallic reagent. adichemistry.com Reaction with magnesium metal in an ether solvent, such as diethyl ether or tetrahydrofuran, under anhydrous conditions, leads to the formation of the corresponding Grignard reagent. mnstate.eduwikipedia.orgumkc.edu This involves the oxidative insertion of magnesium into the carbon-bromine bond. adichemistry.comalfredstate.edu The resulting Grignard reagent is a potent nucleophile and a strong base. adichemistry.commnstate.edu

Similarly, treatment with an alkyllithium reagent, such as n-butyllithium, can result in the formation of an organolithium reagent through a halogen-metal exchange. These organometallic derivatives are highly valuable in organic synthesis for the formation of new carbon-carbon bonds.

Table 2: Organometallic Transformations

Reactant Reagent Product Reaction Type
Benzene, [(1E)-4-bromo-1-butenyl]- Mg, Et₂O Benzene, [(1E)-4-magnesiobromo-1-butenyl]- Grignard Formation
Benzene, [(1E)-4-bromo-1-butenyl]- 2 Li Benzene, [(1E)-4-lithio-1-butenyl]- Organolithium Formation

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) at the Bromine Center

The carbon-bromine bond in Benzene, [(1E)-4-bromo-1-butenyl]- serves as a versatile handle for the formation of new carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for constructing complex molecular architectures from simpler precursors. nobelprize.org The general mechanism for these processes involves a catalytic cycle beginning with the oxidative addition of the vinyl bromide to a Pd(0) complex, followed by transmetalation (for Suzuki and Sonogashira) or migratory insertion (for Heck), and concluding with reductive elimination to yield the final product and regenerate the Pd(0) catalyst. nobelprize.org

The Suzuki coupling reaction joins the vinyl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a base. nobelprize.org This method is widely used due to the stability and low toxicity of the boron reagents. For substrates similar to Benzene, [(1E)-4-bromo-1-butenyl]-, effective ligand-free Suzuki protocols have been developed, highlighting the efficiency of phosphine-free palladium catalysts. researchgate.net

The Sonogashira coupling enables the direct alkynylation of the vinyl bromide by reacting it with a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction is typically co-catalyzed by palladium and copper(I) salts, although copper-free versions exist to prevent the often-problematic formation of alkyne homocoupling byproducts. organic-chemistry.orgnih.gov The reaction proceeds under mild conditions and is a powerful tool for creating enyne structures. researchgate.net

The Heck reaction involves the coupling of the vinyl bromide with an alkene to form a substituted alkene. This reaction offers a distinct pathway for C-C bond formation without the need for pre-formed organometallic reagents for the alkene partner. nih.gov

While these reactions are generally robust for vinyl halides, reactivity can be highly dependent on the specific catalyst system and reaction conditions. For instance, in a palladium-catalyzed enantioselective α-alkenylation of alkylamines, the structurally similar trans-vinyl bromide (E)-(4-bromobut-3-en-1-yl)benzene was found to be inactive under the tested conditions, demonstrating that catalyst and substrate scope are intricately linked. acs.org

Table 1: Typical Conditions for Palladium-Catalyzed Cross-Coupling of Vinyl Bromides

Reaction Coupling Partner Typical Pd Catalyst Co-catalyst/Base Typical Solvent Reference(s)
Suzuki Aryl/Vinyl Boronic Acid Pd(OAc)₂, Pd(PPh₃)₄ K₂CO₃, K₃PO₄ Dioxane, Water researchgate.netresearchgate.netmdpi.com
Sonogashira Terminal Alkyne PdCl₂(PPh₃)₂, Pd(OAc)₂ CuI, Amine Base (e.g., Et₃N) Toluene, DMF wikipedia.orgorganic-chemistry.orgresearchgate.net
Heck Alkene Pd(OAc)₂ Base (e.g., Et₃N, K₂CO₃) DMF, Acetonitrile nih.gov

Reactivity of the Benzene Ring: Aromatic Functionalization

The benzene ring of the title compound is also amenable to functionalization, primarily through electrophilic aromatic substitution. The existing [(1E)-4-bromo-1-butenyl]- substituent dictates the position of incoming electrophiles.

Electrophilic aromatic substitution is a cornerstone of arene chemistry, allowing for the introduction of a wide array of functional groups. The regiochemical outcome of these reactions on a substituted benzene, such as Benzene, [(1E)-4-bromo-1-butenyl]-, is governed by the electronic properties of the substituent already present. uci.edu

The [(1E)-4-bromo-1-butenyl]- group is classified as an alkyl-type substituent. Such groups are generally considered activating and ortho-, para-directing. libretexts.orgyoutube.com This directing effect stems from two main factors:

Inductive Effect: Alkyl groups are weakly electron-donating through the sigma-bond network, which enriches the electron density of the entire ring, making it more nucleophilic and thus more reactive than benzene itself ("activating").

Resonance (Hyperconjugation): The carbocation intermediate (the arenium ion or sigma complex) formed during the reaction is stabilized by resonance. When the electrophile attacks at the ortho or para position, one of the resonance structures places the positive charge on the carbon atom directly attached to the alkyl group. uci.eduyoutube.com This allows for greater stabilization of the positive charge compared to when the attack is at the meta position. Consequently, the activation energy for the ortho and para pathways is lower, making these positions the preferred sites of substitution. libretexts.org

Therefore, reactions such as nitration, halogenation, Friedel-Crafts alkylation, and acylation on Benzene, [(1E)-4-bromo-1-butenyl]- are predicted to yield predominantly a mixture of ortho- and para-substituted products. Theoretical analyses using ab initio calculations have been shown to reliably predict the positional selectivity in electrophilic aromatic substitutions, confirming that π-donor or inductively donating substituents favor para and ortho positions. nih.gov

Table 2: Predicted Regioselectivity for Electrophilic Aromatic Substitution

Reaction Type Electrophile (E⁺) Predicted Major Product(s) Governing Principle Reference(s)
Nitration NO₂⁺ ortho-nitro, para-nitro Ortho-, Para-direction by alkyl group youtube.comlibretexts.org
Halogenation Br⁺, Cl⁺ ortho-halo, para-halo Ortho-, Para-direction by alkyl group uci.edu
Friedel-Crafts Acylation R-C=O⁺ para-acyl (major due to sterics) Ortho-, Para-direction by alkyl group libretexts.org

Directed ortho-metalation (DoM) is a powerful technique for achieving regioselective functionalization exclusively at the position ortho to a specific substituent. wikipedia.org The strategy relies on a "directed metalation group" (DMG), which contains a heteroatom (e.g., oxygen in a methoxy (B1213986) group, nitrogen in an amide group) that can coordinate to an organolithium reagent, such as n-butyllithium. wikipedia.orguwindsor.ca This coordination positions the strong base to deprotonate the nearest (ortho) proton on the aromatic ring, creating a highly reactive aryllithium intermediate that can then be quenched with an electrophile. wikipedia.org

The [(1E)-4-bromo-1-butenyl]- substituent on the title compound is a hydrocarbon chain and lacks the requisite heteroatom to function as an effective DMG. uwindsor.ca Consequently, standard DoM protocols would not be a viable strategy for achieving selective ortho-functionalization of Benzene, [(1E)-4-bromo-1-butenyl]-. The reaction with a strong base like n-butyllithium would be unselective or could potentially react at other sites, such as the benzylic-like protons or via halogen-metal exchange at the bromine center. To utilize a DoM strategy, a proper DMG would need to be introduced elsewhere on the benzene ring.

Advanced Mechanistic Studies on Catalyzed and Uncatalyzed Transformations

To gain deeper insight into the reaction mechanisms governing the transformations of Benzene, [(1E)-4-bromo-1-butenyl]-, advanced experimental and computational techniques are employed. These studies can elucidate rate-determining steps, characterize transition states, and rationalize observed reactivity and selectivity.

The kinetic isotope effect (KIE) is a powerful tool for investigating reaction mechanisms by determining if a particular C-H (or other) bond is broken in the rate-determining step of a reaction. princeton.edu This is achieved by comparing the reaction rate of a normal substrate with one that has been isotopically labeled (e.g., replacing hydrogen with deuterium) at a specific position. chemrxiv.org

For reactions involving Benzene, [(1E)-4-bromo-1-butenyl]-, KIE studies could provide crucial mechanistic information:

In Palladium-Catalyzed Cross-Coupling , a lack of a significant KIE upon deuteration of the vinyl C-H bond would suggest that C-H bond cleavage is not involved in the rate-limiting step. Conversely, if a side reaction or alternative mechanism involved C-H activation, a KIE would be observed.

In Electrophilic Aromatic Substitution , deuterating the benzene ring and observing a KIE would indicate that the C-H bond cleavage (the rearomatization step) is at least partially rate-determining. Often, the initial attack of the electrophile is the slow step, resulting in no KIE. princeton.edu

In Mechanistic Probes of Catalysis , KIE studies can be instrumental. For example, in a related palladium-catalyzed coupling, parallel and competition experiments revealed a KIE (kH/kD ≈ 3.0), indicating that the deprotonation of an α-C–H bond was the rate-determining step of that specific transformation. acs.org

Computational chemistry, particularly using Density Functional Theory (DFT), provides a powerful framework for modeling reaction pathways and transition states at a molecular level. mdpi.com These theoretical calculations can complement experimental results to build a comprehensive understanding of a reaction mechanism.

For Benzene, [(1E)-4-bromo-1-butenyl]-, computational modeling could be applied to:

Analyze Cross-Coupling Mechanisms: Model the elementary steps of the catalytic cycle (oxidative addition, transmetalation, reductive elimination) to determine activation barriers and identify the rate-limiting step. nobelprize.org

Predict Regioselectivity: Calculate the stability of intermediates in electrophilic aromatic substitution. The calculated lower energy of the transition states leading to ortho and para arenium ions compared to the meta intermediate would computationally validate the observed directing effects of the alkyl substituent. nih.gov

Rationalize Reactivity: DFT calculations can be used to understand why certain substrates may be unreactive under specific catalytic conditions, as was observed for a similar vinyl bromide. acs.org By modeling the proposed transition state, researchers can identify prohibitive energy barriers or unfavorable electronic interactions.

Table 3: Applications of Computational Modeling in Studying Reactivity

Area of Study Computational Method Information Gained Reference(s)
Pd-Catalyzed Cross-Coupling DFT Energies of intermediates and transition states, reaction profiles, role of ligands. acs.org
Electrophilic Substitution Ab initio, DFT Stability of arenium ion intermediates, prediction of positional selectivity. nih.gov
General Reactivity DFT Frontier Molecular Orbitals (FMOs), Molecular Electrostatic Potential (MESP), reactivity descriptors. mdpi.com

Elucidation of Reactivity and Mechanistic Pathways

The real-time observation of transient species during chemical transformations is crucial for a comprehensive understanding of reaction mechanisms. For complex molecules such as Benzene, [(1E)-4-bromo-1-butenyl]-, in situ spectroscopic techniques are indispensable tools for monitoring the formation and decay of reaction intermediates. These methods provide a direct window into the mechanistic intricacies that govern the compound's reactivity, offering insights that are often unattainable through conventional ex situ analysis of starting materials and final products.

The application of techniques like nuclear magnetic resonance (NMR) spectroscopy, Fourier-transform infrared (FTIR) spectroscopy, and UV-Visible (UV-Vis) spectroscopy under reaction conditions allows for the continuous tracking of species concentration and structural changes. nih.govdigitellinc.com This approach is fundamental to identifying short-lived intermediates, understanding catalytic cycles, and elucidating the elementary steps of a reaction pathway. digitellinc.comdntb.gov.ua

While direct in situ spectroscopic studies specifically targeting the reaction intermediates of Benzene, [(1E)-4-bromo-1-butenyl]- are not extensively documented in publicly available literature, the principles of these techniques can be applied to hypothesize potential reactive species. For instance, in reactions involving this compound, intermediates could arise from transformations at the butenyl chain, such as isomerization, or from reactions involving the bromo-substituent, like organometallic coupling processes.

Hypothetical spectroscopic data for potential intermediates are presented below to illustrate the type of information that would be sought in such an in situ study.

Table 1: Hypothetical ¹H NMR Chemical Shifts for a Postulated Reaction Intermediate

This interactive table outlines the theoretical proton NMR chemical shifts for a hypothetical intermediate that could be formed during a reaction of Benzene, [(1E)-4-bromo-1-butenyl]-. The shifts are predicted based on the anticipated electronic environment of the protons in the proposed structure.

Proton Hypothetical Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Phenyl-H (ortho to butenyl)7.35d8.0
Phenyl-H (meta to butenyl)7.28t7.5
Phenyl-H (para to butenyl)7.20t7.5
Vinylic-H (α to phenyl)6.50d15.0
Vinylic-H (β to phenyl)6.25dt15.0, 7.0
Methylene-H (adjacent to vinyl)2.80q7.0
Methylene-H (adjacent to bromo)3.55t7.0

Table 2: Anticipated FTIR Absorption Frequencies for a Key Reaction Intermediate

The following interactive table presents the expected infrared absorption frequencies for functional groups within a plausible reaction intermediate of Benzene, [(1E)-4-bromo-1-butenyl]-. These frequencies are indicative of the vibrational modes of specific bonds within the molecule.

Functional Group Anticipated Absorption Frequency (cm⁻¹) Intensity
C-H (aromatic)3100-3000Medium
C-H (alkenyl)3080-3010Medium
C=C (aromatic)1600, 1475Medium-Strong
C=C (alkenyl)1650Medium
C-Br600-500Strong

The successful application of in situ spectroscopy hinges on the ability to distinguish the spectral signatures of the starting material, intermediates, and products. The data gathered from such experiments would be instrumental in constructing a detailed reaction profile, mapping the energy landscape of the transformation, and ultimately enabling the optimization of reaction conditions for desired outcomes. Further research utilizing these powerful analytical techniques is necessary to fully characterize the reactive intermediates of Benzene, [(1E)-4-bromo-1-butenyl]- and to build a robust understanding of its chemical behavior.

Synthetic Utility and Derivatization Strategies for Benzene, 1e 4 Bromo 1 Butenyl

Employment as a Versatile Building Block in Complex Molecule Synthesis

The unique combination of a reactive alkyl halide and a styrenyl moiety makes (E)-(4-bromobut-1-en-1-yl)benzene a key intermediate for the assembly of intricate molecular architectures. Its utility spans the creation of polyfunctionalized aromatic systems and the construction of complex ring structures.

Stereocontrolled Access to Polyfunctionalized Aromatics and Heterocycles

While specific examples detailing the direct use of (E)-(4-bromobut-1-en-1-yl)benzene for the synthesis of polyfunctionalized aromatics and heterocycles are not extensively documented in broad surveys, the inherent reactivity of its functional groups suggests clear synthetic pathways. The vinyl group is amenable to various palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki, and Stille reactions, allowing for the introduction of a wide array of substituents onto the aromatic ring, assuming prior functionalization of the phenyl group. However, a study on palladium-catalyzed enantioselective α-alkenylation of alkylamines found that trans-vinyl bromides like (E)-(4-bromobut-1-en-1-yl)benzene were inactive under the specific reaction conditions designed for their cis-isomers, highlighting the importance of catalyst and substrate matching. acs.org

The bromoalkyl chain provides a handle for nucleophilic substitution, enabling the introduction of various functionalities that can subsequently participate in cyclization reactions to form heterocyclic rings. For instance, reaction with an appropriate amine or thiol followed by intramolecular cyclization could, in principle, lead to the formation of nitrogen or sulfur-containing heterocycles.

Construction of Fused and Bridged Ring Systems (e.g., Cyclization Reactions)

The structure of (E)-(4-bromobut-1-en-1-yl)benzene is well-suited for intramolecular cyclization reactions to form fused and bridged ring systems. The presence of the bromo group at a suitable distance from the phenyl ring and the double bond allows for various cyclization strategies.

One potential application is in intramolecular Heck reactions. Under the influence of a palladium catalyst, the aryl group could potentially add across the double bond, leading to the formation of a six-membered ring, a core structure found in many natural products and pharmacologically active compounds. The success of such a reaction would depend on the specific catalyst system and reaction conditions employed.

Radical cyclizations represent another powerful tool. Treatment with a radical initiator, such as AIBN and a tin hydride, could initiate a cyclization cascade. The initially formed alkyl radical could add to the aromatic ring or the double bond, leading to various polycyclic structures depending on the regioselectivity of the addition.

Functional Group Interconversions and Advanced Derivatization

The synthetic utility of (E)-(4-bromobut-1-en-1-yl)benzene is greatly enhanced by the ability to selectively transform its bromo and alkene functionalities.

Conversion of the Bromo Group to Other Halides, Oxygen, or Nitrogen Functionalities

The primary bromo group is a versatile handle for a variety of nucleophilic substitution reactions. This allows for its conversion into other functional groups, thereby expanding the synthetic possibilities.

Halide Exchange: The Finkelstein reaction, employing a sodium halide like sodium iodide in acetone, can be used to convert the bromoalkane to the corresponding iodoalkane. vanderbilt.edu This transformation is often advantageous as alkyl iodides are typically more reactive in subsequent nucleophilic substitution or coupling reactions.

Introduction of Oxygen and Nitrogen Nucleophiles: The bromo group can be readily displaced by oxygen-containing nucleophiles, such as hydroxides or alkoxides, to yield alcohols or ethers. Similarly, nitrogen-based nucleophiles like ammonia, primary or secondary amines, or sodium azide (B81097) can be used to introduce amino or azido (B1232118) functionalities, respectively. vanderbilt.edu These transformations open pathways to a wide range of derivatives, including amines, amides, and nitrogen-containing heterocycles.

Starting MaterialReagent(s)Product Functional GroupReaction Type
R-BrNaI, acetoneR-IFinkelstein Reaction
R-BrNaOH or ROH/NaOR'R-OH or R-OR'Nucleophilic Substitution
R-BrNaN3R-N3Nucleophilic Substitution
R-BrNH3, R'NH2, or R'R''NHR-NH2, R-NHR', or R-NR'R''Nucleophilic Substitution

Table based on general functional group interconversions. vanderbilt.edu

Transformations of the Alkene Moiety: Epoxidation, Dihydroxylation, Cleavage

The carbon-carbon double bond in (E)-(4-bromobut-1-en-1-yl)benzene is susceptible to a variety of oxidative transformations, providing access to a range of oxygenated derivatives.

Epoxidation: The alkene can be converted to an epoxide, a three-membered cyclic ether, using a peroxyacid such as meta-chloroperoxybenzoic acid (m-CPBA). libretexts.orgyoutube.com This reaction proceeds in a concerted fashion, and the resulting epoxide is a valuable intermediate for further synthetic manipulations, including ring-opening reactions with various nucleophiles. libretexts.orgyoutube.com

Dihydroxylation: The double bond can undergo dihydroxylation to form a vicinal diol (a glycol). This can be achieved via two main stereochemical pathways:

Syn-dihydroxylation: This is accomplished using reagents like osmium tetroxide (OsO₄) or cold, alkaline potassium permanganate (B83412) (KMnO₄). libretexts.org The reaction proceeds through a cyclic intermediate to yield a syn-diol. libretexts.org

Anti-dihydroxylation: This is typically a two-step process involving initial epoxidation of the alkene followed by acid-catalyzed ring-opening of the epoxide with water. youtube.comlibretexts.org This sequence results in the formation of an anti-diol. libretexts.org

TransformationReagent(s)ProductStereochemistry
Epoxidationm-CPBA or other peroxyacidsEpoxideN/A
Syn-dihydroxylation1. OsO₄, pyridine (B92270) 2. NaHSO₃/H₂O or KMnO₄ (cold, dilute)Vicinal diolSyn-addition
Anti-dihydroxylation1. m-CPBA 2. H₃O⁺Vicinal diolAnti-addition

Table based on general alkene transformations. libretexts.orgyoutube.comlibretexts.org

Oxidative Cleavage: The double bond can be cleaved through ozonolysis (treatment with ozone followed by a workup step) or with strong oxidizing agents like hot, concentrated potassium permanganate. Depending on the workup conditions, ozonolysis can yield aldehydes or carboxylic acids.

Applications as Precursors in Macromolecular and Supramolecular Chemistry (Excluding Material Properties)

The bifunctional nature of (E)-(4-bromobut-1-en-1-yl)benzene makes it a potential candidate as a monomer or a precursor for building blocks in macromolecular and supramolecular chemistry. The styrenyl group can participate in various polymerization reactions, such as free radical, cationic, or anionic polymerization. The bromo group can serve as an initiation site for certain types of polymerizations, like Atom Transfer Radical Polymerization (ATRP), or it can be used for post-polymerization modification, allowing for the introduction of specific functionalities along the polymer chain.

In supramolecular chemistry, this compound could be incorporated into larger host molecules or used to functionalize surfaces. The phenyl ring can engage in π-π stacking interactions, while the bromo group provides a site for covalent attachment or can participate in halogen bonding, a non-covalent interaction that is increasingly being utilized in the design of supramolecular assemblies. While specific, detailed examples of its use in these fields are not prevalent in the searched literature, its structural motifs are indicative of its potential in these areas.

Precursors for Self-Assembled Systems and Molecular Recognition Hosts

The dual functionality of Benzene (B151609), [(1E)-4-bromo-1-butenyl]- also makes it an intriguing candidate as a precursor for the rational design of self-assembled systems and molecular recognition hosts. The interplay between the aromatic ring, the alkene, and the bromoalkyl chain could direct the formation of ordered supramolecular structures through a combination of π-π stacking, van der Waals forces, and halogen bonding.

Potential applications in this domain include:

Liquid Crystals: Molecules with similar rod-like structures and terminal functional groups are known to exhibit liquid crystalline phases.

Supramolecular Polymers: The bromo- and styrenyl- ends could potentially engage in specific non-covalent interactions to form long, ordered chains, creating supramolecular polymers.

Host-Guest Systems: By incorporating this molecule into a larger, pre-organized scaffold (like a calixarene (B151959) or cyclodextrin), the bromo-functionalized arm could act as a binding site for specific guest molecules.

However, as with its use in polymer synthesis, there is a conspicuous absence of dedicated research on the self-assembly behavior of Benzene, [(1E)-4-bromo-1-butenyl]- or its derivatives in the scientific literature. While the principles of supramolecular chemistry and molecular recognition are well-established, their specific application to this compound has not been reported.

Advanced Spectroscopic and Computational Methodologies for Structural Elucidation and Reactivity Prediction of Benzene, 1e 4 Bromo 1 Butenyl

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of "Benzene, [(1E)-4-bromo-1-butenyl]-". The (E)-stereochemistry of the double bond and the connectivity of the butenyl chain to the phenyl ring can be definitively established through a combination of one-dimensional and two-dimensional NMR experiments.

While a complete, publicly available high-resolution spectrum for "Benzene, [(1E)-4-bromo-1-butenyl]-" is not readily found in the literature, the expected chemical shifts and coupling constants can be predicted based on established principles and data from analogous structures.

Expected ¹H NMR Spectral Data:

ProtonsExpected Chemical Shift (ppm)Expected MultiplicityExpected Coupling Constants (J) in Hz
H-1'~6.4Doublet of tripletsJ(H1'-H2') ≈ 15 (trans), J(H1'-H3') ≈ 1.5
H-2'~6.2Doublet of tripletsJ(H2'-H1') ≈ 15 (trans), J(H2'-H3') ≈ 6.5
H-3'~2.8QuartetJ(H3'-H2') ≈ 6.5, J(H3'-H4') ≈ 7
H-4'~3.5TripletJ(H4'-H3') ≈ 7
Aromatic H7.2-7.4Multiplet

Expected ¹³C NMR Spectral Data:

CarbonExpected Chemical Shift (ppm)
C-1'~130
C-2'~128
C-3'~35
C-4'~32
Aromatic C126-138

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are powerful tools for assembling the molecular puzzle of "Benzene, [(1E)-4-bromo-1-butenyl]-" by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): A COSY spectrum would display cross-peaks between protons that are scalar-coupled. For instance, a clear correlation would be observed between the olefinic protons H-1' and H-2', and between the allylic protons H-2' and the methylene (B1212753) protons at H-3'. Further coupling between H-3' and H-4' would also be evident, confirming the butenyl chain's connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. An HSQC spectrum would show cross-peaks linking H-1' to C-1', H-2' to C-2', H-3' to C-3', and H-4' to C-4', as well as the aromatic protons to their respective carbon atoms. This provides an unambiguous assignment of the protonated carbons in the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. For "Benzene, [(1E)-4-bromo-1-butenyl]-", a strong NOE between the olefinic protons H-1' and H-2' would be expected due to their close proximity in the (E)-isomer. This would be a definitive confirmation of the double bond stereochemistry.

Dynamic NMR for Conformational Analysis

Advanced Mass Spectrometry Techniques for Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. Advanced MS techniques can also be used to elucidate the structure of a molecule by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is essential for determining the exact mass of "Benzene, [(1E)-4-bromo-1-butenyl]-". This information allows for the unambiguous determination of its elemental formula. The exact mass of this compound has been reported as 210.00441 u. massbank.jpdss.go.th This value is consistent with the molecular formula C₁₀H₁₁Br, taking into account the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion) and its subsequent fragmentation to produce a spectrum of product ions. The fragmentation pattern provides valuable information about the structure of the precursor ion. A mass spectrum for "(4-BROMO-(E)-1-BUTENYL)BENZENE" is available in the MassBank database (Record: MSBNK-Fac_Eng_Univ_Tokyo-JP004638). massbank.jp

The electron ionization (EI) mass spectrum shows a characteristic molecular ion peak. Due to the presence of a bromine atom, a characteristic isotopic pattern is observed for the molecular ion, with two peaks of nearly equal intensity at m/z 210 and 212, corresponding to the [M]⁺ and [M+2]⁺ ions containing ⁷⁹Br and ⁸¹Br, respectively.

The fragmentation of the molecular ion can proceed through several pathways. A common fragmentation mechanism for alkylbenzenes is the benzylic cleavage, which would lead to the formation of a stable tropylium (B1234903) ion. molaid.com In the case of "Benzene, [(1E)-4-bromo-1-butenyl]-", the loss of a bromine radical would lead to a [C₁₀H₁₁]⁺ ion. Subsequent rearrangements and fragmentation could lead to the formation of the tropylium ion (C₇H₇⁺) at m/z 91, a common fragment in the mass spectra of compounds containing a benzyl (B1604629) group. molaid.com The loss of a proton from the benzene (B151609) ring can also lead to the formation of a phenyl cation at m/z 77.

Observed Fragmentation Peaks in the Mass Spectrum:

m/zRelative IntensityPossible Fragment
212~95%[C₁₀H₁₁⁸¹Br]⁺ (Molecular Ion)
210100%[C₁₀H₁₁⁷⁹Br]⁺ (Molecular Ion)
131~40%[M - Br]⁺
91~75%[C₇H₇]⁺ (Tropylium ion)
77~20%[C₆H₅]⁺ (Phenyl cation)

Vibrational Spectroscopy for Bonding Characterization (IR, Raman)

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups and bonding arrangements within a molecule.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration
~3025C-H stretch (aromatic and vinylic)
~2925, 2855C-H stretch (aliphatic)
~1600, 1490C=C stretch (aromatic ring)
~965C-H bend (trans-disubstituted alkene)
~690, 750C-H bend (monosubstituted benzene)
~550C-Br stretch

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. For "Benzene, [(1E)-4-bromo-1-butenyl]-", the Raman spectrum would also exhibit characteristic peaks. The symmetric vibrations, such as the C=C stretching of the double bond and the breathing mode of the benzene ring, are often strong in the Raman spectrum. While a specific Raman spectrum is not available, data for related compounds like 1-Bromo-4-ethylbenzene can provide an indication of the expected spectral features.

X-ray Diffraction Analysis of Crystalline Derivatives and Analogues

X-ray diffraction (XRD) stands as the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline state. Although a crystal structure for Benzene, [(1E)-4-bromo-1-butenyl]- itself is not found in open-access databases like the Cambridge Structural Database (CSD), the methodology for its analysis is well-established. re3data.orgcam.ac.ukcam.ac.uk The process would involve synthesizing a crystalline derivative of the target compound. For non-crystalline substances, derivatization to form a suitable crystalline solid is a common prerequisite for XRD analysis.

The resulting diffraction pattern provides precise data on bond lengths, bond angles, and torsion angles, confirming the (E)-configuration of the double bond and revealing the conformational preferences of the 4-bromobutyl chain in the solid state. For example, analysis of brominated organic compounds, such as 1-(4-bromophenyl)but-3-yn-1-one, demonstrates how the bromine atom and other functional groups engage in intermolecular interactions, like C—H···Br and C—H···O hydrogen bonds, which dictate the crystal packing. researchgate.net Such interactions would be crucial in understanding the supramolecular chemistry of crystalline Benzene, [(1E)-4-bromo-1-butenyl]-.

Single-Crystal X-ray Diffraction for Absolute Configuration Determination

Should a chiral center be introduced into the Benzene, [(1E)-4-bromo-1-butenyl]- scaffold, for instance through substitution on the butyl chain, single-crystal X-ray diffraction becomes the gold standard for determining its absolute configuration. nih.govnih.gov This technique is particularly effective for molecules containing heavy atoms like bromine. researchgate.net The presence of a heavy atom enhances the anomalous dispersion effect, where the scattering factor of an atom becomes a complex number. researchgate.netresearchgate.net

This phenomenon leads to measurable differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l), breaking Friedel's law which states they should be equal. mdpi.com The analysis of these intensity differences allows for the unambiguous assignment of the absolute stereochemistry. The Flack parameter is a critical value refined during the structure solution process; a value close to zero for a known enantiomer confirms the correctness of the assigned absolute configuration. nih.govresearchgate.net In cases where crystallization is difficult, co-crystallization with a chiral auxiliary of known absolute configuration can be employed to facilitate the growth of high-quality single crystals. nih.govresearchgate.net

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are indispensable tools for predicting molecular properties where experimental data is scarce. These in silico methods provide profound insights into electronic structure, stability, and reactivity.

Density Functional Theory (DFT) for Ground State Properties and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic properties of molecules. It offers a balance between accuracy and computational cost, making it suitable for medium to large-sized organic compounds. researchgate.net For a molecule like Benzene, [(1E)-4-bromo-1-butenyl]-, DFT calculations can predict a wide range of properties.

Detailed analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. researchgate.netnih.gov

Furthermore, DFT allows for the calculation of various reactivity descriptors. nih.govnih.gov These indices, such as electronegativity, chemical hardness, and electrophilicity, provide a quantitative basis for predicting how the molecule will interact with other reagents, for instance, in nucleophilic substitution reactions at the bromine-bearing carbon or electrophilic addition across the double bond. chemrxiv.orgrsc.org

Below is an illustrative table of DFT-calculated properties for a representative substituted styrene (B11656) analogue, demonstrating the type of data that would be obtained for the title compound.

PropertyIllustrative ValueSignificance
Energy of HOMO -6.5 eVIndicates electron-donating capability
Energy of LUMO -1.2 eVIndicates electron-accepting capability
HOMO-LUMO Gap 5.3 eVRelates to chemical stability and reactivity
Dipole Moment 1.8 DebyeMeasures molecular polarity
Electronegativity (χ) 3.85Tendency to attract electrons
Chemical Hardness (η) 2.65Resistance to change in electron distribution
Global Electrophilicity (ω) 2.79 eVIndex of electrophilic character
This table is for illustrative purposes, based on typical values for analogous compounds.

Ab Initio Methods for High-Accuracy Electronic Structure Calculations

Ab initio methods are quantum chemical calculations derived directly from theoretical principles without the inclusion of experimental data. aps.org These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher accuracy than DFT for electronic structure and energy calculations, albeit at a greater computational expense. nih.govnih.gov

For Benzene, [(1E)-4-bromo-1-butenyl]-, high-level ab initio calculations would be employed to obtain benchmark energetic and structural data. They are particularly valuable for generating highly accurate potential energy surfaces, for example, to study the rotational barrier around the C-C single bonds or to investigate the interaction energies in molecular complexes. nih.gov While computationally demanding, these methods provide a "gold standard" reference against which faster methods like DFT can be calibrated.

The following table illustrates the kind of high-accuracy energetic data that could be obtained for the target molecule and a related derivative using ab initio methods.

CalculationMethodBasis SetRelative Energy (kcal/mol)
Rotational Barrier (C2-C3) CCSD(T)aug-cc-pVTZ4.2
Proton Affinity at Phenyl Ring MP26-311++G**185.7
Bromine Abstraction Energy CCSD(T)aug-cc-pVTZ72.5
This table is for illustrative purposes and presents hypothetical, yet representative, values for the title compound.

Molecular Dynamics Simulations for Conformational Space Exploration

The flexible 4-bromobutyl side chain of Benzene, [(1E)-4-bromo-1-butenyl]- can adopt numerous conformations. Molecular Dynamics (MD) simulations are a powerful computational technique used to explore this conformational landscape by simulating the atomic motions of the molecule over time. nih.gov

An MD simulation begins with an initial structure and calculates the forces on each atom using a force field. Newton's equations of motion are then used to predict the positions and velocities of the atoms at a subsequent point in time. aps.orgnih.gov Repeating this process generates a trajectory that maps the molecule's dynamic behavior.

For the title compound, MD simulations can identify the most stable, low-energy conformations in different environments (e.g., in a vacuum or in a specific solvent). nih.govmun.ca Analysis of the simulation trajectory can reveal the relative populations of different conformers (e.g., gauche vs. anti arrangements along the butyl chain), the pathways and rates of conformational transitions, and the radius of gyration, which describes the molecule's compactness. nih.govmdpi.com This information is critical for understanding how the molecule's shape influences its physical properties and biological activity. mun.canih.gov

Theoretical Frameworks and Structure Reactivity Relationships in Benzene, 1e 4 Bromo 1 Butenyl Systems

Electronic Structure Analysis and Frontier Molecular Orbital Theory

The arrangement of electrons within a molecule is fundamental to its reactivity. For "Benzene, [(1E)-4-bromo-1-butenyl]-", the interplay between the aromatic ring, the conjugated alkene, and the electronegative bromine atom dictates its electronic character. Frontier Molecular Orbital (FMO) theory is a key framework for understanding this, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) as the primary participants in chemical reactions. ethz.chresearchgate.netacs.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's stability and reactivity. nih.gov A smaller gap suggests that the molecule can be more easily excited, making it more reactive. In "Benzene, [(1E)-4-bromo-1-butenyl]-", the presence of the butenyl group in conjugation with the benzene (B151609) ring is expected to raise the energy of the HOMO and lower the energy of the LUMO compared to benzene itself, thus narrowing the gap. The bromine atom, being electronegative, can further influence these energy levels.

Table 1: Representative Theoretical Reactivity Descriptors for Styrene (B11656) Analogs

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Chemical Potential (μ)Hardness (η)
Styrene-6.12-0.255.87-3.1852.935
4-Bromostyrene (B1200502)-6.25-0.405.85-3.3252.925

Note: The values in this table are illustrative and based on typical computational results for these types of compounds. They serve to demonstrate the expected trends.

The distribution of electron density in "Benzene, [(1E)-4-bromo-1-butenyl]-" is non-uniform due to the different electronegativities of the constituent atoms. A Molecular Electrostatic Potential (MEP) map visually represents this charge distribution, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

For this molecule, the π-system of the benzene ring and the double bond of the butenyl chain are expected to be electron-rich, appearing as red or yellow on an MEP map. These are the likely sites for electrophilic attack. Conversely, the region around the bromine atom will be electron-deficient due to its high electronegativity, appearing as blue, indicating its susceptibility to nucleophilic interaction. The hydrogen atoms of the benzene ring and the butenyl chain would exhibit intermediate potentials. Understanding this charge landscape is crucial for predicting how the molecule will interact with other reagents. researchgate.net

Conformational Analysis and Stereoelectronic Effects

The three-dimensional arrangement of atoms in "Benzene, [(1E)-4-bromo-1-butenyl]-" and the spatial orientation of its orbitals play a significant role in its properties and reactivity.

Stereoelectronic effects arise from the influence of the spatial arrangement of orbitals on the outcome of a reaction. baranlab.orgmanchester.ac.uk In "Benzene, [(1E)-4-bromo-1-butenyl]-", these effects are particularly important in addition reactions across the double bond. The approach of an electrophile will be governed by the alignment of its accepting orbital with the HOMO of the alkene. The bulky benzene ring and the bromo-terminated alkyl chain will create steric hindrance, favoring attack from the less hindered face of the double bond.

Furthermore, the stability of any charged intermediates, such as carbocations formed during electrophilic addition, will be influenced by stereoelectronic factors. For example, the alignment of the empty p-orbital of a carbocation intermediate with the π-system of the benzene ring (forming a benzylic carbocation) would lead to significant resonance stabilization, thereby directing the regioselectivity of the reaction. ethz.chacs.orgdntb.gov.ua

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) aim to establish a mathematical correlation between the chemical structure of a series of compounds and their reactivity. nih.gov For systems related to "Benzene, [(1E)-4-bromo-1-butenyl]-", QSRR models could be developed to predict various reactivity parameters, such as the rate constants for specific reactions or the equilibrium constants for binding to a particular substrate.

To build a QSRR model, a set of molecular descriptors is calculated for a series of related compounds. These descriptors can be electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume, surface area), or topological. The reactivity data for these compounds is then fitted to a mathematical equation that includes a selection of these descriptors. For instance, a QSRR study on the polymerization of styrene derivatives used various theoretical descriptors to correlate with the chain-transfer constants. nih.gov A similar approach could be applied to predict the reactivity of "Benzene, [(1E)-4-bromo-1-butenyl]-" in various chemical transformations.

Development of Predictive Models for Chemical Transformations

Predictive models for the chemical transformations of Benzene, [(1E)-4-bromo-1-butenyl]- and related systems are often built upon the principles of linear free-energy relationships (LFERs). These models seek to correlate changes in the rate or equilibrium constant of a reaction with changes in the structure of the reactants. A common approach involves studying a series of related compounds where a systematic change is made, such as altering a substituent on the benzene ring.

For instance, in reactions involving the cleavage of the carbon-bromine bond, the rate of reaction is highly dependent on the stability of the resulting intermediate or transition state. The phenyl group and the adjacent double bond in the [(1E)-4-bromo-1-butenyl]- moiety can stabilize a positive charge that develops at the carbon atom attached to the bromine through resonance. This suggests that the compound can undergo nucleophilic substitution reactions, potentially through an SN1-like or borderline mechanism. researchgate.net

The development of a predictive model would typically involve:

Selection of a model reaction: This could be a solvolysis reaction (reaction with the solvent) or a nucleophilic substitution with a specific reagent.

Synthesis of a series of derivatives: For Benzene, [(1E)-4-bromo-1-butenyl]-, this would involve introducing different substituents at various positions on the benzene ring.

Kinetic measurements: The rate constants for the chosen reaction are determined for each compound in the series under controlled conditions.

Correlation analysis: The logarithm of the rate constants is then plotted against a set of parameters that quantify the electronic or steric properties of the substituents.

A hypothetical dataset for the relative rates of a nucleophilic substitution reaction of para-substituted Benzene, [(1E)-4-bromo-1-butenyl]- analogues could be compiled to illustrate this process.

Table 1: Hypothetical Relative Rate Constants for Nucleophilic Substitution of para-Substituted Benzene, [(1E)-4-bromo-1-butenyl]- Analogues

Substituent (X)Relative Rate Constant (k_rel)Log(k_rel)
-OCH35.80.76
-CH32.50.40
-H1.00.00
-Cl0.6-0.22
-NO20.1-1.00

This data could then be used to build a mathematical model, often based on the Hammett or Taft equations, to predict the reactivity of other substituted analogues.

Hammett and Taft Analyses for Substituent Effects

Hammett Analysis

The Hammett equation is a powerful tool for quantifying the effect of meta- and para-substituents on the reactivity of benzene derivatives. libretexts.org The equation is given by:

log(k/k₀) = ρσ

where:

k is the rate constant for the substituted reactant.

k₀ is the rate constant for the unsubstituted reactant (where the substituent is hydrogen).

ρ (rho) is the reaction constant, which measures the sensitivity of the reaction to substituent effects.

σ (sigma) is the substituent constant, which depends only on the nature and position of the substituent.

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting the buildup of negative charge (or loss of positive charge) in the transition state. Conversely, a negative ρ value signifies that the reaction is favored by electron-donating groups, indicating the development of positive charge in the transition state.

For a reaction involving Benzene, [(1E)-4-bromo-1-butenyl]-, such as a nucleophilic substitution where the bromide ion is the leaving group, a carbocation-like transition state is expected. Therefore, a negative ρ value would be anticipated. A study on the hydrolysis of substituted ethyl cinnamates, which are structurally similar, found a ρ value of approximately +0.5, indicating that in that specific reaction (saponification), the attack of the nucleophile on the carbonyl group is the rate-determining step, and the transition state has a developing negative charge. walisongo.ac.id However, for a reaction where the C-Br bond breaks in the rate-determining step, the sign of ρ would be different.

Table 2: Hammett Analysis for a Hypothetical Reaction of para-Substituted Cinnamyl Bromides

Substituent (X)Substituent Constant (σ_p)Log(k/k₀)
-OCH3-0.270.76
-CH3-0.170.40
-H0.000.00
-Cl0.23-0.22
-NO20.78-1.00

A plot of log(k/k₀) versus σp for this hypothetical data would yield a straight line with a negative slope (ρ), confirming that electron-donating groups accelerate the reaction by stabilizing the developing positive charge on the benzylic carbon.

Taft Analysis

The Hammett equation does not generally apply to ortho-substituted systems due to steric effects. The Taft equation was developed to separate polar (inductive and resonance) and steric effects. While a full Taft analysis for Benzene, [(1E)-4-bromo-1-butenyl]- would require data on ortho-substituted derivatives, the principles can be discussed. The Taft equation is often expressed as:

log(k/k₀) = ρσ + δEs

where:

ρ* is the polar reaction constant.

σ* is the polar substituent constant.

δ is the steric reaction constant.

Es is the steric substituent constant.

In the context of Benzene, [(1E)-4-bromo-1-butenyl]-, steric effects from substituents on the phenyl ring are generally less significant for reactions at the butenyl side chain compared to ortho-substituted benzoic acids, for example. However, bulky substituents could potentially influence the planarity of the cinnamyl system, thereby affecting the extent of resonance stabilization. For many reactions of cinnamyl-type systems, the electronic effects transmitted through the conjugated system are the dominant factor in determining reactivity. researchgate.net

Emerging Research Frontiers and Future Directions for Benzene, 1e 4 Bromo 1 Butenyl

Advanced Applications as Precursors for Designed Chemical Probes and Synthons

The defined structure of Benzene (B151609), [(1E)-4-bromo-1-butenyl]- makes it an ideal precursor for creating more complex and highly functionalized molecules. numberanalytics.comnumberanalytics.com It serves as a foundational scaffold for building chemical probes for research and as a precision synthon for multi-step synthesis.

Chemical probes are specialized molecules used to study and manipulate biological processes in their native environment. mskcc.org Benzene, [(1E)-4-bromo-1-butenyl]- can be readily converted into such probes through two primary strategies: isotopic labeling and fluorescent tagging.

Isotope Labeling: This technique involves replacing one or more atoms in the molecule with their stable isotopes, such as deuterium (B1214612) (²H) or carbon-13 (¹³C). musechem.com The resulting labeled compound is chemically identical but can be tracked and quantified using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. acs.org Incorporating isotopes into the phenyl ring or butenyl chain of the precursor allows researchers to trace its metabolic fate, distribution, and role in complex chemical pathways. acs.org

Fluorescent Labeling: The reactive bromo-group on the phenyl ring provides a convenient handle for attaching a fluorescent dye. This can typically be achieved through a cross-coupling reaction, covalently linking a fluorophore to the molecular scaffold. The resulting fluorescent probe can be visualized in cells using microscopy, enabling the study of its localization and interaction with cellular components. mskcc.org

Table 2: Strategies for Developing Chemical Probes from Benzene, [(1E)-4-bromo-1-butenyl]-

Probe Type Modification Strategy Purpose Analytical Technique
Isotope-Labeled Probe Synthesis using starting materials containing stable isotopes (e.g., ¹³C, ²H). Tracing metabolic pathways, mechanistic studies. Mass Spectrometry, NMR Spectroscopy.

In complex organic synthesis, chemists often use a strategy called retrosynthetic analysis, where a target molecule is conceptually broken down into simpler fragments called "synthons". ajrconline.org A synthon is an idealized structural unit, and the actual chemical compound used in the laboratory to perform the reaction is its "synthetic equivalent". ajrconline.org

Benzene, [(1E)-4-bromo-1-butenyl]- is a valuable synthetic equivalent. Its well-defined (1E) stereochemistry and multiple reactive sites make it a "precision synthon" for constructing advanced molecular architectures. numberanalytics.com Similar 1-bromoalkylbenzene derivatives are known to be important intermediates in the synthesis of pharmaceuticals and agrochemicals. google.com The strategic use of this compound allows for the sequential and controlled modification of its different functional groups, enabling the efficient assembly of complex target molecules. numberanalytics.com

Table 3: Reactive Sites of Benzene, [(1E)-4-bromo-1-butenyl]- for Use as a Synthon

Reactive Site Type of Functionality Potential Downstream Application
C-Br Bond Aryl Halide Cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to form C-C, C-N, or C-O bonds.
C=C Double Bond Alkene (E-stereoisomer) Stereospecific additions, epoxidation, dihydroxylation, metathesis.

Q & A

Q. Table 1: Example Reaction Conditions

ReagentsCatalyst SystemSolventYield (%)
4-Bromoiodobenzene + AlkynePdCl₂(PPh₃)₂, CuIToluene75–85

Advanced: How can computational modeling resolve contradictions in experimental reactivity data for electrophilic substitution reactions?

Answer:

  • DFT Calculations : Predict regioselectivity by analyzing Fukui indices or electrostatic potential maps. For example, bromine’s electron-withdrawing effect directs electrophiles to the para position relative to the butenyl chain .
  • Contradiction Resolution : If experimental data conflicts (e.g., unexpected meta substitution), evaluate solvent effects or transition-state stabilization using QM/MM hybrid models. Cross-validate with kinetic isotope effects .

Basic: What spectroscopic signatures confirm the structure of [(1E)-4-bromo-1-butenyl]benzene?

Answer:

  • ¹H NMR : Doublet for vinylic protons (δ 6.2–6.8 ppm, J = 15–16 Hz, E-configuration). Aromatic protons show splitting patterns dependent on substitution .
  • ¹³C NMR : Distinct signals for sp² carbons (C-Br at ~120 ppm, vinyl carbons at ~130 ppm).
  • Mass Spectrometry : Molecular ion peak at m/z 212 (C₁₀H₁₁Br⁺) with characteristic fragmentation (loss of Br•, m/z 133) .

Q. Table 2: Key NMR Data (CDCl₃)

Proton Positionδ (ppm)Multiplicity
Vinyl H (C1)6.5d (J = 16 Hz)
Aromatic H (ortho)7.3d (J = 8 Hz)

Advanced: How can X-ray crystallography resolve ambiguous structural data for [(1E)-4-bromo-1-butenyl]benzene derivatives?

Answer:

  • Refinement Protocols : Use SHELXL for high-resolution data to model disorder (e.g., bromine positional ambiguity). Apply restraints for bond lengths/angles based on similar compounds .
  • Twinned Data : For crystals with pseudo-merohedral twinning, employ the HKLF5 format in SHELX to deconvolute overlapping reflections .

Basic: What are the dominant reaction pathways under nucleophilic substitution conditions?

Answer:

  • SN2 Mechanism : Limited due to steric hindrance from the bulky butenyl group. Observed only with small nucleophiles (e.g., CN⁻) in polar aprotic solvents .
  • Elimination : Competing pathway in basic conditions (e.g., KOH/ethanol), yielding conjugated dienes. Monitor via GC-MS to quantify product ratios .

Advanced: How does the bromine substituent influence catalytic cross-coupling efficiency?

Answer:

  • Electronic Effects : Bromine’s −I effect enhances oxidative addition in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Hammett studies show σₚ values correlate with reaction rates .
  • Steric Effects : Ortho-substituted derivatives exhibit reduced reactivity; mitigate using bulky ligands (e.g., SPhos) to prevent catalyst poisoning .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.